3-Methoxy-7-acetylaegeline
Description
3-Methoxy-7-acetylaegeline is a naturally occurring alkaloid derivative isolated from Zanthoxylum species (commonly known as Sichuan pepper). It belongs to the aegeline family, characterized by a phenethylamide backbone with variable substituents at positions 3 and 6. The compound was first identified by Ross et al. (2005) using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . Structurally, it features a methoxy group at position 3 and an acetyl group at position 7, distinguishing it from other aegeline analogs (Fig. 1).
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] acetate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)27-20(17-10-11-18(25-2)19(13-17)26-3)14-22-21(24)12-9-16-7-5-4-6-8-16/h4-13,20H,14H2,1-3H3,(H,22,24)/b12-9+ |
InChI Key |
XULKPSWLPHAMGU-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=O)OC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=O)OC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC |
Synonyms |
3-methoxy-7-acetylaegeline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Aegeline Derivatives
*Molecular formulas inferred based on structural data from references.
Bioactivity and Pharmacological Potential
- 3-Methoxyaegeline : Demonstrated moderate antiplasmodial activity in Plasmodium falciparum assays, though less potent than syncarpamide (a co-isolated compound) .
- 7-Acetylaegeline : Evaluated for lipid-lowering effects in preclinical models, with mechanisms linked to PPAR-α activation .
- Cinnamoyl Derivatives : Cinnamoyl-substituted analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity .
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